molecular formula C10H13ClN2O4S B1607831 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride CAS No. 680618-13-7

2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride

Cat. No.: B1607831
CAS No.: 680618-13-7
M. Wt: 292.74 g/mol
InChI Key: PUKFBZVNSKFURZ-UHFFFAOYSA-N
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Description

2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides These compounds are known for their reactivity and are often used as intermediates in the synthesis of various chemical products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride typically involves the reaction of 2-ethoxy-5-nitrobenzenesulfonyl chloride with methylurea under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound would likely involve similar synthetic routes but optimized for large-scale operations. This could include the use of continuous flow reactors to improve yield and efficiency, as well as the implementation of purification steps such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols.

    Reduction Reactions: The nitro group (if present) can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The ethoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, alcohols), organic solvents (e.g., dichloromethane), bases (e.g., triethylamine).

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Oxidation: Potassium permanganate (KMnO4), sulfuric acid (H2SO4).

Major Products

    Substitution: Formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.

    Reduction: Formation of 2-ethoxy-5-(3-methyl-ureido)-benzenesulfonamide.

    Oxidation: Formation of 2-ethoxy-5-(3-methyl-ureido)-benzenesulfonic acid.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of biochemical probes or inhibitors.

    Medicine: Possible applications in drug discovery and development, particularly in the design of sulfonamide-based drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride would depend on its specific application. In general, sulfonyl chlorides are reactive electrophiles that can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering protein function. The ureido group may also interact with biological targets, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    2-Ethoxybenzenesulfonyl chloride: Lacks the ureido group, making it less versatile in certain applications.

    5-(3-Methyl-ureido)-benzenesulfonyl chloride: Lacks the ethoxy group, which may affect its reactivity and solubility.

    2-Ethoxy-5-nitrobenzenesulfonyl chloride: Contains a nitro group instead of a ureido group, leading to different chemical properties and reactivity.

Uniqueness

2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride is unique due to the presence of both ethoxy and ureido groups, which can provide a combination of reactivity and functionality not found in simpler sulfonyl chlorides

Properties

IUPAC Name

2-ethoxy-5-(methylcarbamoylamino)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O4S/c1-3-17-8-5-4-7(13-10(14)12-2)6-9(8)18(11,15)16/h4-6H,3H2,1-2H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUKFBZVNSKFURZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)NC(=O)NC)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00374475
Record name 2-Ethoxy-5-[(methylcarbamoyl)amino]benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

680618-13-7
Record name 2-Ethoxy-5-[[(methylamino)carbonyl]amino]benzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=680618-13-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethoxy-5-[(methylcarbamoyl)amino]benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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